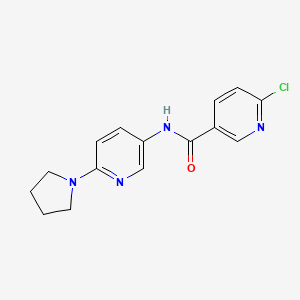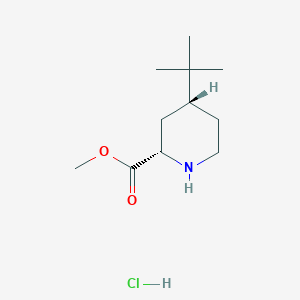![molecular formula C13H19NO B2357943 2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol CAS No. 1343058-92-3](/img/structure/B2357943.png)
2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Building Blocks for Amino Acids and Peptidomimetics
Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a compound related to 2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol, has been used in the synthesis of cyclopropyl-containing amino acids. This compound demonstrates reactivity in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids in protected form. It has been applied in creating geometrically constrained bicyclic peptidomimetics, showcasing its versatility in synthesizing complex molecules (Limbach et al., 2009).
Synthesis of Cyclopropyl Amino Acids
The behavior of methyl(1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate, a similar compound, with stabilised and semi-stabilised ylids in Wittig olefination, demonstrates its utility in synthesizing cyclopropyl amino acids. This process efficiently produces cyclopropyl amino acids in high yields and enantiomerically pure form, highlighting the compound's role in creating structurally unique amino acids (Cativiela et al., 1996).
Facilitation of Spirocyclopropane Anellated Heterocycles
Methyl 2-chloro-2-cyclopropylidenacetate, related to our compound of interest, reacts with various nucleophiles to create spirocyclopropane anellated heterocyclic carboxylates. This process involves phase transfer catalysis, indicating the compound's potential in heterocyclic chemistry and its ability to construct diverse molecular structures (Meijere et al., 1989).
Synthesis of Diverse Molecular Structures
Research on the synthesis of chloro-aminocyclooctanediol and aminocyclooctanetriol shows the potential for compounds similar to this compound in synthesizing diverse eight-membered ring aminocyclitols. These compounds exhibit versatility in functional group manipulation and ring-opening reactions, useful in the creation of a wide range of molecular structures (Karavaizoglu & Salamci, 2020).
Enantioselective Catalysis
The use of related compounds in enantioselective additions of diethylzinc to aldehydes demonstrates their potential as chiral ligands. This highlights their role in stereoselective synthesis, a crucial aspect of medicinal chemistry and drug development (Asami et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .
Mode of Action
It’s plausible that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, suggesting a potential for broad-spectrum activity .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol . These factors can include pH, temperature, and the presence of other compounds or enzymes.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol are not well-documented in the literature. The compound’s structure suggests potential interactions with various enzymes, proteins, and other biomolecules. Specific interactions and the nature of these interactions are not currently known .
Cellular Effects
The cellular effects of this compound are also not well-documented. The compound could potentially influence cell function through impacts on cell signaling pathways, gene expression, and cellular metabolism. Specific effects and mechanisms are not currently known .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Potential mechanisms could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific mechanisms are not currently known .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well-studied. Potential effects could include threshold effects and toxic or adverse effects at high doses. Specific effects and dose-response relationships are not currently known .
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-1-cyclopropylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-14(10-13(15)12-7-8-12)9-11-5-3-2-4-6-11/h2-6,12-13,15H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOUASLUWLASAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
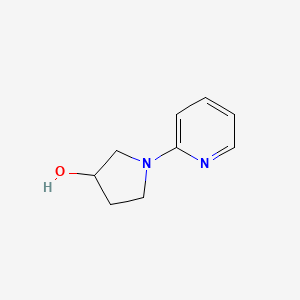
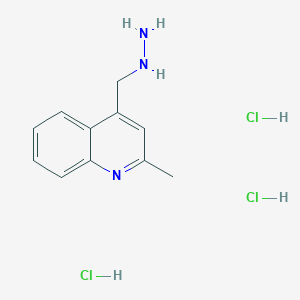
![2-[Benzyl(3-methoxypropyl)amino]ethan-1-ol](/img/structure/B2357866.png)
![5-amino-N-(2-chloro-4-methylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2357868.png)
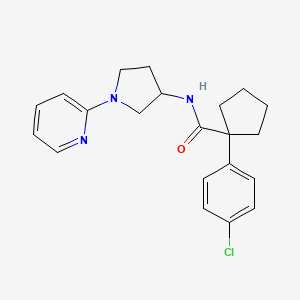
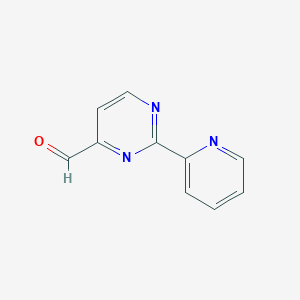
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2357874.png)
![3-[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2357875.png)



